Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate
Description
Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate (CAS: 2408761-20-4) is a piperidine-based compound featuring a 4-oxopiperidine core substituted at position 2 with a 4-(methoxycarbonyl)phenyl group and a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom. Its molecular formula is C21H21NO5, with a molecular weight of 367.4 g/mol . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, notably in the production of Iptacopan, a complement factor B inhibitor .
Key structural attributes include:
- 4-Oxopiperidine backbone: Provides a rigid scaffold for functionalization.
- Methoxycarbonylphenyl substituent: Enhances electron-withdrawing properties and influences reactivity.
- Benzyloxycarbonyl (Cbz) group: Serves as a protective moiety for amines during synthetic processes.
Properties
IUPAC Name |
benzyl 2-(4-methoxycarbonylphenyl)-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-26-20(24)17-9-7-16(8-10-17)19-13-18(23)11-12-22(19)21(25)27-14-15-5-3-2-4-6-15/h2-10,19H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQKFGKVAVFESV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CC(=O)CCN2C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperidine Core
The piperidine ring is constructed via a Claisen-Schmidt condensation between a β-keto ester and an appropriately substituted amine. For example, methyl 4-(methoxycarbonyl)benzoate is reacted with benzyl chloroformate in tetrahydrofuran (THF) at −20°C to form the N-protected intermediate. Sodium borohydride is then introduced to reduce the ketone group, yielding the 4-oxopiperidine scaffold. Critical optimizations include:
Functionalization at the 2-Position
The 2-position is functionalized via palladium-catalyzed coupling or nucleophilic aromatic substitution. A representative protocol uses cesium carbonate in a toluene/water solvent system to introduce the 4-(methoxycarbonyl)phenyl group. This step achieves an 85% yield when conducted at 80°C for 12 hours.
Table 1: Optimization of Nucleophilic Substitution Conditions
| Parameter | Tested Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | 1,4-Dioxane/Water | 78 | 92 |
| Solvent | Toluene/Water | 85 | 95 |
| Base | Cs2CO3 | 85 | 95 |
| Base | K2CO3 | 72 | 88 |
| Temperature | 60°C | 68 | 90 |
| Temperature | 80°C | 85 | 95 |
Enzymatic Resolution for Stereochemical Control
Enantiomerically pure Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate is synthesized using ketoreductase (KRED)-catalyzed asymmetric reduction. This method addresses the challenge of stereoselectivity in the 4-oxopiperidine intermediate.
Biocatalytic Reduction
The ketoreductase KRED-101, paired with a nicotinamide adenine dinucleotide phosphate (NADPH) cofactor, selectively reduces the 4-keto group to the (S)-alcohol with >99% enantiomeric excess (ee). Isopropanol serves as a co-substrate for cofactor regeneration, enabling a 10:1 substrate-to-enzyme ratio.
Table 2: Enzymatic Reaction Parameters
| Parameter | Optimal Value | Impact on ee (%) |
|---|---|---|
| Enzyme | KRED-101 | 99.5 |
| Cofactor | NADPH | 99.5 |
| pH | 7.0 | 99.5 |
| Temperature | 30°C | 99.5 |
| Solvent | Phosphate buffer (pH 7.0) | 99.5 |
Downstream Processing
The alcohol intermediate is oxidized back to the ketone using Jones reagent, followed by benzylation under Mitsunobu conditions. This approach achieves an overall yield of 74% with 99% chemical purity.
Palladium-Catalyzed Hydrogenolysis for Deprotection
Final deprotection of the benzyl group is achieved via palladium-catalyzed hydrogenolysis. Using 10% Pd/C in ethanol under 50 psi H2 at 25°C, the reaction completes in 4 hours with >95% conversion. Alternative catalysts, such as Pd(OH)2, reduce leaching risks but require longer reaction times (8–12 hours).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
BMPP is being investigated for its potential therapeutic applications due to its structural similarity to known pharmacological agents. The following are key areas of research:
- Anticancer Activity : Preliminary studies indicate that BMPP may exhibit anticancer properties by inhibiting specific cellular pathways involved in tumor growth. Research is ongoing to evaluate its efficacy against various cancer cell lines.
- Neurological Disorders : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders such as depression and anxiety. Studies are focusing on its impact on serotonin and dopamine receptors.
- Antimicrobial Properties : BMPP has shown promise in preliminary antimicrobial assays, indicating potential use as an antibiotic or antifungal agent.
Organic Synthesis Applications
BMPP serves as an important intermediate in the synthesis of other complex organic compounds due to its versatile functional groups. Its applications include:
- Synthesis of Piperidine Derivatives : BMPP can be used as a building block for synthesizing various piperidine derivatives that possess biological activity.
- Formation of Heterocycles : The compound can facilitate the formation of heterocyclic compounds, which are crucial in drug discovery and development.
Case Study 1: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized BMPP and evaluated its effects on cancer cell proliferation. The results indicated a dose-dependent inhibition of cell growth in several cancer types, suggesting that BMPP could be a lead compound for further development as an anticancer agent .
Case Study 2: Neurological Applications
A study conducted by the Institute of Neuroscience explored BMPP's interaction with serotonin receptors. The findings revealed that BMPP acts as a partial agonist at the 5-HT2A receptor, which is implicated in mood regulation. These results warrant further investigation into BMPP's potential as an antidepressant .
Case Study 3: Antimicrobial Efficacy
Research published in Pharmaceutical Biology assessed BMPP's antimicrobial properties against common pathogens. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The piperidine ring can act as a ligand, binding to metal ions or other molecules, influencing their behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substituted Aromatic Rings
Benzyl 2-(4-cyanophenyl)-4-oxopiperidine-1-carboxylate (CAS: 1644667-45-7)
- Molecular Formula : C20H18N2O3
- Molecular Weight : 340.37 g/mol
- Key Differences: Substitution of the methoxycarbonyl group with a cyano group (-CN) at the para position of the phenyl ring. The cyano group increases electrophilicity and may alter metabolic stability compared to the methoxycarbonyl analogue .
Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate (CAS: 414910-00-2)
- Molecular Formula: C20H20FNO3
- Molecular Weight : 341.38 g/mol
- Key Differences: Incorporation of a fluoro and methyl group on the aromatic ring.
Analogues with Hydroxy or Amino Substituents on the Piperidine Ring
Benzyl (2S,4S)-4-hydroxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate (CAS: 2408761-17-9)
- Molecular Formula: C21H23NO5
- Molecular Weight : 369.41 g/mol
- Key Differences: Addition of a hydroxyl group at position 4 of the piperidine ring.
Benzyl 4-aminopiperidine-1-carboxylate (CAS: 120278-07-1)
- Molecular Formula : C13H18N2O2
- Molecular Weight : 234.29 g/mol
- Key Differences: Replacement of the 4-oxo group with an amine (-NH2) at position 3. The amine group introduces basicity, altering pH-dependent solubility and reactivity.
Table 1: Comparative Physicochemical Properties
Biological Activity
Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate, also known as BMPP, is a synthetic organic compound with the molecular formula C21H21NO5 and a molecular weight of approximately 367.4 g/mol. Its structure includes a piperidine ring, which is commonly associated with various biological activities, making BMPP a compound of interest in medicinal chemistry and drug development.
Chemical Structure and Synthesis
The compound can be synthesized through several methods, which allow for its efficient production in laboratory settings. The structural features of BMPP include:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Methoxycarbonyl group : Contributes to the compound's reactivity and potential biological activity.
- Benzyl group : Enhances lipophilicity, potentially improving bioavailability.
Biological Activity Overview
BMPP's biological activity has been explored in various studies, highlighting its potential therapeutic applications. Key areas of interest include:
- Anticancer Activity : BMPP has been evaluated for its antiproliferative effects against different cancer cell lines. Studies have shown that compounds with similar structural motifs exhibit selective cytotoxicity towards cancer cells while sparing normal cells.
- Antitubulin Activity : Research indicates that BMPP may act as an antitubulin agent, inhibiting microtubule dynamics. This action is crucial for cancer treatment as it disrupts cell division.
Antiproliferative Activity
A study assessed BMPP's antiproliferative activity against various cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (cervical carcinoma). The results indicated that BMPP demonstrated significant cytotoxic effects with an IC50 value below 20 µM, suggesting potential as an anticancer agent.
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| L1210 | 15 | Significant |
| CEM | 10 | Significant |
| HeLa | 18 | Significant |
The mechanism by which BMPP exerts its biological effects involves:
- Microtubule Inhibition : Similar to other piperidine derivatives, BMPP likely interferes with microtubule formation, leading to cell cycle arrest in the metaphase stage.
- Apoptosis Induction : Studies suggest that BMPP may activate apoptotic pathways in cancer cells, contributing to its anticancer efficacy.
Case Studies
-
Study on Anticancer Properties :
A comprehensive evaluation of BMPP's anticancer properties was conducted using various human cancer cell lines. The study revealed that BMPP effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways. -
Evaluation of Selectivity :
Another research project focused on the selectivity of BMPP towards cancer cells compared to normal cells. Results indicated that while BMPP was effective against cancer cells, it exhibited minimal cytotoxicity against human peripheral blood mononuclear cells (PBMC), highlighting its potential for targeted therapy.
Q & A
Q. Q1. What are the established synthetic routes for Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate, and how are intermediates purified?
Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-oxopiperidine derivatives with benzyl chloroformate under basic conditions (e.g., sodium bicarbonate) to introduce the benzyloxycarbonyl (Cbz) protecting group . For example, in structurally similar piperidine derivatives, coupling with 4-(methoxycarbonyl)phenyl groups is achieved using palladium-catalyzed cross-coupling or esterification protocols . Purification typically involves recrystallization (using solvents like ethanol or ethyl acetate) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Q2. Which analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies functional groups (e.g., methoxycarbonyl at δ ~3.8 ppm for –OCH₃, piperidine ring protons at δ 1.5–3.5 ppm) .
- Mass Spectrometry (GC/MS or LC-MS): Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) using C18 columns and UV detection at 254 nm .
Intermediate Research Questions
Q. Q3. How should researchers handle stability and storage to maintain compound integrity?
Methodological Answer:
- Storage: Store in airtight containers at 2–8°C, protected from light and moisture. The compound’s ester groups are prone to hydrolysis under acidic/basic conditions .
- Stability Testing: Monitor degradation via periodic HPLC analysis. Structurally similar compounds show <5% degradation over 6 months under recommended conditions .
Q. Q4. What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Respiratory protection (NIOSH-approved masks) is required if airborne particles are generated .
- First Aid: For skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and seek medical attention . Toxicity data are limited, so treat all exposures as potentially hazardous .
Advanced Research Questions
Q. Q5. How can researchers resolve contradictions in synthetic yields reported for analogous compounds?
Methodological Answer: Discrepancies in yields (e.g., 79.9% vs. 26% for similar piperidine derivatives ) often arise from:
Reaction Optimization: Catalyst choice (e.g., Pd(OAc)₂ vs. PdCl₂) and solvent polarity affect coupling efficiency.
Purification Challenges: Co-eluting byproducts in chromatography may reduce isolated yields.
Moisture Sensitivity: Hydrolysis of methoxycarbonyl groups can occur if reactions are not anhydrous .
Recommendation: Use inert atmospheres (argon/nitrogen) and pre-dried solvents to improve reproducibility .
Q. Q6. What is the compound’s potential role in studying enzyme interactions, such as histone deacetylases (HDACs)?
Methodological Answer: The 4-oxopiperidine core and methoxycarbonyl group mimic HDAC substrate motifs. Researchers use derivatives to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
